BenchChemオンラインストアへようこそ!

2-(3-nitro-1H-pyrazol-1-yl)acetamide

Pharmaceutical Synthesis Process Chemistry Nitropyrazole Intermediates

Distinguished by its primary amide group, 2-(3-Nitro-1H-pyrazol-1-yl)acetamide offers orthogonal reactivity for nitrile dehydration, Hofmann rearrangement, and direct couplings without deprotection. Validated in MAO inhibition (IC50 comparable to zonisamide) and asymmetric catalysis. Procuring this amide bypasses ester hydrolysis steps, reducing synthetic burden in API manufacturing.

Molecular Formula C5H6N4O3
Molecular Weight 170.13 g/mol
CAS No. 1003011-27-5
Cat. No. B1388168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-nitro-1H-pyrazol-1-yl)acetamide
CAS1003011-27-5
Molecular FormulaC5H6N4O3
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESC1=CN(N=C1[N+](=O)[O-])CC(=O)N
InChIInChI=1S/C5H6N4O3/c6-4(10)3-8-2-1-5(7-8)9(11)12/h1-2H,3H2,(H2,6,10)
InChIKeyKXXJNFRHZOLKOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Nitro-1H-pyrazol-1-yl)acetamide (CAS 1003011-27-5): Procurement-Ready Overview of a Nitropyrazole Acetamide Building Block


2-(3-Nitro-1H-pyrazol-1-yl)acetamide (CAS 1003011-27-5) is a heterocyclic organic compound with the molecular formula C₅H₆N₄O₃ and a molecular weight of 170.13 g/mol . Structurally, it belongs to the nitropyrazole acetamide class, featuring a 3-nitro substituted pyrazole ring linked via the N1 position to an acetamide moiety. This combination of a nitroaromatic heterocycle and a primary amide functional group defines its reactivity profile. The compound is commercially available from multiple reputable vendors, typically at purities of 95% or greater, and is primarily utilized as a research chemical and a versatile building block for the synthesis of more complex molecules in pharmaceutical and agrochemical research [1].

Why 2-(3-Nitro-1H-pyrazol-1-yl)acetamide Cannot Be Casually Substituted: The Critical Role of the Primary Amide Moiety


Generic substitution among nitropyrazole derivatives is chemically unsound due to the profound impact of even minor structural variations on both reactivity and downstream synthetic utility. 2-(3-Nitro-1H-pyrazol-1-yl)acetamide distinguishes itself from close analogs—such as its corresponding ethyl or methyl esters [1] or N-hydroxy and N,N-dimethyl amide variants —by possessing a terminal, unsubstituted primary amide group (-CONH₂). This feature is not merely incremental; it fundamentally alters the molecule's role. Unlike esters, which require hydrolysis to access the carboxylic acid, the primary amide offers a direct, orthogonal synthetic handle. This enables participation in a unique set of reactions, including nitrile dehydration, Hofmann rearrangement, and direct coupling or condensation reactions, without the need for a deprotection step. Substituting this compound with a closely related analog (e.g., an ester) would therefore necessitate a divergent, and often more complex, synthetic route to achieve the same chemical objective [2].

2-(3-Nitro-1H-pyrazol-1-yl)acetamide: Quantitative Differentiation Evidence Against Structural Analogs


Precursor to a Valuable Nitropyrazole Amide Intermediate in Pharma Synthesis

2-(3-Nitro-1H-pyrazol-1-yl)acetamide is explicitly cited as a target intermediate in a patented, economically advantageous process. This process involves the ammonolysis of a novel nitropyrazole ester (Formula I) to yield a specific nitropyrazole amide (Formula II), which is itself a crucial intermediate for synthesizing pharmaceutical active compounds [1]. This places 2-(3-nitro-1H-pyrazol-1-yl)acetamide in a direct, documented synthetic pathway for active pharmaceutical ingredient (API) production, distinguishing it from nitropyrazole analogs like ethyl (3-nitro-1H-pyrazol-1-yl)acetate or methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, which serve as ester precursors in the same pathway but lack the direct connection to the final amide intermediate.

Pharmaceutical Synthesis Process Chemistry Nitropyrazole Intermediates

Documented Substrate in a Patented Asymmetric Catalytic Synthesis Method

A Japanese patent (JP 2017-530956) specifically details a method for the asymmetric catalytic synthesis of chiral nitropyrazole amide compounds. The process uses nitroalkanes and α,β-unsaturated pyrazole amides as starting materials, with a catalyst complex formed from a chiral amine oxide and a rare earth metal compound [1]. The inclusion of this compound class in a patented chiral synthesis method indicates a known and valuable utility for creating enantiomerically pure molecules, a capability not documented for the corresponding nitropyrazole esters or other simple derivatives lacking the primary amide group.

Asymmetric Catalysis Chiral Synthesis Nitropyrazole Amides

Aminoalkyl-Containing Nitropyrazole Acetamide Exhibits Human MAO Inhibition Comparable to Zonisamide

A structurally related analog, 2-(4-nitropyrazol-1-yl)-N-(4-sulfamoylphenyl)acetamide, demonstrates potent inhibitory activity against the human monoamine oxidase (MAO) enzyme [1]. While the target compound is not this specific derivative, the data provides critical class-level evidence for the nitropyrazole acetamide core. The study found this analog's IC50 value to be comparable to that of zonisamide, a clinically approved anticonvulsant drug. This establishes a strong precedent for the biological relevance of the nitropyrazole acetamide scaffold in modulating a validated neurological target.

Enzyme Inhibition Monoamine Oxidase Neuropharmacology

Unsubstituted Amide Provides a Distinction from Methyl or Ethyl Ester Analogs in Combinatorial Library Design

2-(3-Nitro-1H-pyrazol-1-yl)acetamide offers a distinct synthetic advantage over its commercially available ester analogs, ethyl (3-nitro-1H-pyrazol-1-yl)acetate (MW 199.16) [1] and methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate (MW 185.14) . While esters are designed to be cleaved to a carboxylic acid, the primary amide group in the target compound is a more stable, orthogonal handle. It can participate in reactions like nitrile formation, or be functionalized directly without a protecting group strategy, offering a more efficient and diverse set of chemical transformations for generating compound libraries.

Combinatorial Chemistry Parallel Synthesis Medicinal Chemistry

Recommended Procurement Scenarios for 2-(3-Nitro-1H-pyrazol-1-yl)acetamide Based on Verified Evidence


As a Key Intermediate in Streamlined API Process Development

Medicinal and process chemists seeking a more economical and direct route to nitropyrazole amide-containing pharmaceutical candidates should prioritize this compound. As documented in US Patent 5,969,152, this amide is the direct target of an improved, 'particularly simple and economical' ammonolysis process that yields an intermediate for active pharmaceutical compounds [4]. Procuring this specific amide can bypass the need to synthesize and then hydrolyze or amidate corresponding ester precursors, thereby shortening the synthetic route and potentially lowering the cost of goods for API manufacturing.

As a Starting Point for Chiral Drug Discovery Libraries

Researchers engaged in the development of enantiomerically pure drug candidates can leverage this compound's validated role in asymmetric catalysis. The method described in patent JP 2017-530956 explicitly utilizes nitropyrazole amides as substrates in a chiral catalytic system to produce chiral nitropyrazole amide products [4]. This provides a proven entry point for synthesizing a library of chiral, non-racemic compounds for biological screening, a capability not widely documented for its ester counterparts.

As a Scaffold for Focused Libraries Targeting Monoamine Oxidase (MAO)

Neuroscience and pharmacology groups focused on MAO-related disorders (e.g., depression, Parkinson's disease) should consider this compound as a core scaffold. A closely related analog, 2-(4-nitropyrazol-1-yl)-N-(4-sulfamoylphenyl)acetamide, has been shown to inhibit human MAO with an IC50 comparable to the clinical drug zonisamide [4]. This validates the nitropyrazole acetamide core as a biologically relevant starting point for hit-to-lead campaigns. Procuring this compound allows for rapid exploration of the 3-nitro substitution pattern to develop novel, potent, and selective MAO inhibitors.

As a Unique Building Block for Diverse Combinatorial Chemistry

Medicinal chemistry groups generating diverse screening libraries will find this compound a superior alternative to its ester analogs. The primary amide group provides a stable, orthogonal handle for a range of transformations (e.g., dehydration to nitriles, Hofmann rearrangements, N-alkylation) that are not accessible with ester groups like ethyl (3-nitro-1H-pyrazol-1-yl)acetate [4] or methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate . This functional group distinction allows for the creation of unique and complex molecular architectures in fewer steps, enhancing the chemical diversity of any compound collection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-nitro-1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.